[2-(2-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
[2-(2-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring, a piperazine ring, and various substituents that contribute to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Mannich reaction, which incorporates the piperazine ring into the compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its pharmacokinetic properties and biological activities make it a promising compound for the development of new therapeutics.
Industry
In industry, this compound may be used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of [2-(2-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Molecular dynamics simulations and other computational methods are often used to study these interactions and predict the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Cis-[4,5-Bis-(4-Chlorophenyl)-2-(2-Isopropoxy-4-Methoxyphenyl)-4,5-Dihydroimidazol-1-Yl]-Piperazin-1-Yl-Methanone
- (4-chloro-2-nitrophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Uniqueness
Compared to similar compounds, [2-(2-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone stands out due to its unique combination of a thiazole ring and a piperazine ring. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H22ClN3O2S |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H22ClN3O2S/c1-15-20(24-21(29-15)16-7-3-4-8-17(16)23)22(27)26-13-11-25(12-14-26)18-9-5-6-10-19(18)28-2/h3-10H,11-14H2,1-2H3 |
InChI Key |
WMGOUPDCZFGNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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